molecular formula C15H13Cl2NO2 B11170393 N-(2,5-dichlorophenyl)-2-phenoxypropanamide

N-(2,5-dichlorophenyl)-2-phenoxypropanamide

Cat. No.: B11170393
M. Wt: 310.2 g/mol
InChI Key: YKOXBOBPCKNGSW-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-phenoxypropanamide typically involves the reaction of 2,5-dichloroaniline with 2-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-succinamic acid
  • 2-chlorophenyl N-(2,5-dichlorophenyl)carbamate

Uniqueness

N-(2,5-dichlorophenyl)-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H13Cl2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-9-11(16)7-8-13(14)17/h2-10H,1H3,(H,18,19)

InChI Key

YKOXBOBPCKNGSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

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